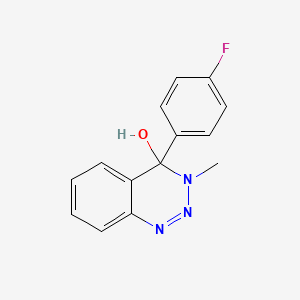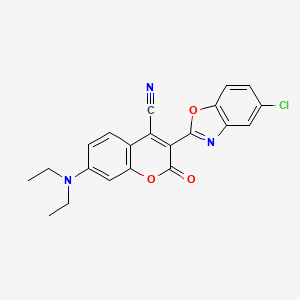![molecular formula C19H15FN2O B12916833 5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-82-6](/img/structure/B12916833.png)
5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-2-nitrobenzaldehyde with 3-methyl-2-aminobenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives with hydrogenated rings.
Substitution: Quinoline derivatives with substituted functional groups.
Scientific Research Applications
5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: Shares the fluorine atom and quinoline structure but lacks the additional methyl and dihydro groups.
3-Methylquinoline: Contains the methyl group and quinoline structure but lacks the fluorine atom and dihydro groups.
3,4-Dihydroquinoline: Contains the dihydro group and quinoline structure but lacks the fluorine and methyl groups.
Uniqueness
5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its combination of fluorine, methyl, and dihydro groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential for various applications in scientific research and industry.
Properties
CAS No. |
918645-82-6 |
|---|---|
Molecular Formula |
C19H15FN2O |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
5-fluoro-3-methyl-1-quinolin-3-yl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H15FN2O/c1-12-9-15-16(20)6-4-8-18(15)22(19(12)23)14-10-13-5-2-3-7-17(13)21-11-14/h2-8,10-12H,9H2,1H3 |
InChI Key |
QKFUFFFWWIFFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC=C2F)N(C1=O)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)



![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)

![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)


![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
